molecular formula C22H28N6O B3757906 N-[2-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide

N-[2-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide

Cat. No.: B3757906
M. Wt: 392.5 g/mol
InChI Key: OZOLSVJJPXUASZ-UHFFFAOYSA-N
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Description

N-[2-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide is a complex organic compound that features a benzamide group attached to a pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Alkylation of the pyrazole ring: The pyrazole ring is then alkylated using 3-propan-2-yl halides in the presence of a base such as potassium carbonate.

    Formation of the piperidine ring: The piperidine ring can be synthesized via a reductive amination reaction involving a suitable aldehyde and an amine.

    Coupling of the pyrazole and piperidine rings: This step involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the pyrazole and piperidine rings.

    Attachment of the benzamide group: The final step involves the acylation of the coupled product with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyrazole rings using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

N-[2-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic properties and potential as a drug candidate.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used as a tool to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-[2-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide is unique due to its complex structure, which allows for specific interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O/c1-16(2)20-14-18(25-26-20)15-27-12-9-19(10-13-27)28-21(8-11-23-28)24-22(29)17-6-4-3-5-7-17/h3-8,11,14,16,19H,9-10,12-13,15H2,1-2H3,(H,24,29)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOLSVJJPXUASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
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N-[2-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
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N-[2-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
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N-[2-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
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N-[2-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
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N-[2-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide

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